(+)-Ketorolac

Beschreibung

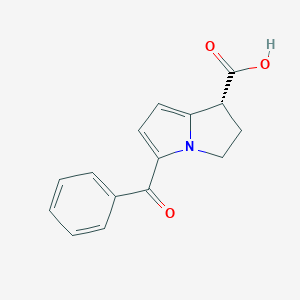

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317579 | |

| Record name | (+)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-93-6 | |

| Record name | (+)-Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Ketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10A5O25ILE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (+)-Ketorolac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its significant analgesic properties. It is commercially available as a racemic mixture of its two enantiomers, (+)-R-Ketorolac and (-)-S-Ketorolac. The pharmacological activity of Ketorolac is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active in this regard. However, recent studies have suggested that the (R)-enantiomer may possess other therapeutic benefits, including activity against certain types of cancer. The differential pharmacological profiles of the enantiomers underscore the importance of enantiomer-specific synthesis to provide pure (+)-Ketorolac for targeted therapeutic applications and to minimize potential side effects associated with the less active enantiomer.

This in-depth technical guide explores the core strategies for the enantioselective synthesis of this compound, with a primary focus on enzymatic kinetic resolution. It provides a comprehensive overview of the methodologies, detailed experimental protocols, and quantitative data to support researchers and professionals in the development of efficient and scalable synthetic routes.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Ketorolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] By blocking the action of COX enzymes, Ketorolac reduces the production of prostaglandins, thereby alleviating pain and inflammation.[1][3] The (S)-enantiomer of Ketorolac is the primary inhibitor of both COX-1 and COX-2.[4]

Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure this compound can be achieved through several key strategies, including:

-

Enzymatic Kinetic Resolution (EKR): This is a highly effective method that utilizes the stereoselectivity of enzymes to separate a racemic mixture.

-

Asymmetric Organocatalysis: This approach employs small organic molecules as chiral catalysts to induce enantioselectivity in a chemical transformation.

-

Chiral Auxiliary-Mediated Synthesis: This classic method involves the temporary attachment of a chiral molecule to a substrate to direct the stereochemical outcome of a reaction.

This guide will focus on the most well-documented and efficient method, Enzymatic Kinetic Resolution.

Enzymatic Kinetic Resolution of Racemic Ketorolac

Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the preparation of enantiomerically pure pharmaceuticals. For the synthesis of this compound, lipases, particularly Candida antarctica Lipase B (CALB), have shown excellent enantioselectivity and efficiency.[1][2] The principle of this method lies in the enzyme's ability to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.

A particularly innovative and efficient approach is the use of mechanoenzymatic kinetic resolution .[1] This solvent-free or low-solvent method combines the enzymatic reaction with mechanical milling, which can enhance reaction rates and simplify downstream processing.

Key Strategy: Dual Mechanoenzymatic Kinetic Resolution

This strategy allows for the isolation of both (+)-R- and (-)-S-enantiomers of Ketorolac with high enantiomeric purity through two distinct pathways:

-

Enantioselective Esterification of Racemic Ketorolac: In this pathway, racemic Ketorolac is reacted with an alcohol in the presence of CALB. The enzyme preferentially catalyzes the esterification of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted acid.

-

Enantioselective Hydrolysis of Racemic Ketorolac Esters: Alternatively, a racemic ester of Ketorolac is subjected to hydrolysis catalyzed by CALB. The enzyme selectively hydrolyzes the (R)-ester to the corresponding carboxylic acid, leaving the (S)-ester unreacted.

Quantitative Data from Mechanoenzymatic Kinetic Resolution

The following table summarizes the quantitative data obtained from the mechanoenzymatic kinetic resolution of racemic Ketorolac using immobilized CALB.[1]

| Method | Substrate | Product 1 (ee) | Product 2 (ee) | Conversion (%) |

| Enantioselective Esterification | Racemic Ketorolac | (S)-Ketorolac (>83%) | (R)-Ketorolac Ester (>99%) | ~46% |

| Enantioselective Hydrolysis | Racemic Ketorolac n-propyl ester | (S)-Ketorolac n-propyl ester (>99%) | (R)-Ketorolac (>83%) | ~50% |

ee: enantiomeric excess

Detailed Experimental Protocols

The following are generalized experimental protocols based on reported methodologies for the enzymatic kinetic resolution of Ketorolac and related compounds. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Mechanoenzymatic Enantioselective Esterification of Racemic Ketorolac

Materials:

-

Racemic Ketorolac

-

Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435)

-

Anhydrous alcohol (e.g., 1-octanol)

-

Milling apparatus (e.g., ball mill) with agate or stainless steel jars and balls

-

Solvents for work-up and analysis (e.g., ethyl acetate, hexane, sodium bicarbonate solution)

-

Chiral HPLC column for enantiomeric excess determination

Procedure:

-

Reaction Setup: In a milling jar, place racemic Ketorolac (1.0 eq), immobilized CALB (e.g., 30 mg per 100 mg of substrate), and the alcohol (e.g., 1.5 eq). Add the milling balls.

-

Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a predetermined time (e.g., 3 hours). The reaction progress should be monitored by taking small aliquots and analyzing them by chiral HPLC.

-

Work-up: After the desired conversion is reached (typically around 50%), transfer the reaction mixture to a flask using a suitable solvent like ethyl acetate.

-

Separation: Filter to remove the immobilized enzyme. The filtrate contains the unreacted (S)-Ketorolac and the (R)-Ketorolac ester.

-

Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic (S)-Ketorolac. The organic layer will contain the (R)-Ketorolac ester.

-

Isolation of (S)-Ketorolac: Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of ~2 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-Ketorolac.

-

Isolation of (R)-Ketorolac Ester: The organic layer from step 5 can be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the (R)-Ketorolac ester. This ester can be hydrolyzed to (R)-Ketorolac if desired.

-

Analysis: Determine the enantiomeric excess of the obtained (S)-Ketorolac and (R)-Ketorolac ester using chiral HPLC.

Protocol 2: Enzymatic Enantioselective Hydrolysis of Racemic Ketorolac Ester

Materials:

-

Racemic Ketorolac ester (e.g., methyl or n-propyl ester)

-

Immobilized Candida antarctica Lipase B (CALB)

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent (e.g., toluene or isooctane)

-

Solvents for work-up and analysis

-

Chiral HPLC column

Procedure:

-

Reaction Setup: Dissolve the racemic Ketorolac ester in an organic solvent. Add the phosphate buffer and the immobilized CALB.

-

Reaction: Stir the biphasic mixture at a controlled temperature (e.g., 45°C) for a specified time. Monitor the reaction progress by chiral HPLC.

-

Work-up: Once the reaction reaches approximately 50% conversion, separate the organic and aqueous layers.

-

Separation: The organic layer contains the unreacted (S)-Ketorolac ester. The aqueous layer contains the sodium salt of the (R)-Ketorolac.

-

Isolation of (S)-Ketorolac Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the (S)-Ketorolac ester. This can be hydrolyzed to (S)-Ketorolac.

-

Isolation of (R)-Ketorolac: Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate. Dry the organic layer, filter, and evaporate the solvent to yield (R)-Ketorolac.

-

Analysis: Determine the enantiomeric excess of the products using chiral HPLC.

Conclusion

The enantioselective synthesis of this compound is a critical endeavor for the development of safer and more effective therapeutic agents. Enzymatic kinetic resolution, particularly through mechanoenzymatic approaches using Candida antarctica Lipase B, offers a highly efficient, environmentally friendly, and scalable method for obtaining both enantiomers of Ketorolac with high optical purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the synthesis and application of enantiomerically pure this compound. Further exploration into asymmetric organocatalysis and chiral auxiliary-mediated routes will continue to expand the synthetic chemist's toolbox for accessing this important pharmaceutical compound.

References

- 1. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]

- 2. Ketorolac - Wikipedia [en.wikipedia.org]

- 3. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

The Structure-Activity Relationship of (+)-Ketorolac: A Deep Dive into a Potent Analgesic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of moderate to severe pain. Its efficacy is rooted in its chemical structure and its interaction with key enzymes in the inflammatory cascade. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, offering insights for the rational design of novel analgesic and anti-inflammatory agents. We will delve into the critical structural features governing its biological activity, present quantitative data for key analogs, and provide detailed experimental protocols for assessing their pharmacological effects.

Mechanism of Action: Targeting Prostaglandin Synthesis

Ketorolac exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[4] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal and renal side effects.[4][5] The acidic nature of the carboxylic acid group in Ketorolac is crucial for its interaction with the active site of the COX enzymes, particularly with a key arginine residue.[6]

The Prostaglandin Synthesis Pathway and NSAID Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGF2α, PGI2) and thromboxane A2 (TXA2), each with distinct biological functions. NSAIDs, including Ketorolac, intervene at the COX enzyme step, thereby blocking the entire downstream cascade of prostanoid production.

References

- 1. researchgate.net [researchgate.net]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Precision of Pain Relief: A Technical Guide to (+)-Ketorolac's Cyclooxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (+)-Ketorolac, the pharmacologically active S-enantiomer of Ketorolac, with a specific focus on its interaction with cyclooxygenase (COX) enzymes. By providing a detailed examination of its inhibitory activity, experimental methodologies, and the relevant biochemical pathways, this document serves as a comprehensive resource for professionals in the field of pharmacology and drug development.

Executive Summary

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for the short-term management of moderate to severe pain.[1] Its therapeutic effects are primarily attributed to the S-enantiomer, this compound, which acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition blocks the biosynthesis of prostaglandins, key mediators of pain, inflammation, and fever.[3] Understanding the nuances of this compound's interaction with COX isoforms is critical for optimizing its clinical application and for the development of future analgesic agents with improved selectivity and safety profiles.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for this compound involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]

-

COX-1 is a constitutively expressed enzyme found in most tissues, including the gastric mucosa, platelets, and kidneys. It plays a crucial role in maintaining normal physiological functions such as gastrointestinal mucosal protection and platelet aggregation.[3]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.[3]

This compound, the S-enantiomer, is responsible for the majority of the COX inhibitory activity, while the R-enantiomer is significantly less active against both isoforms.[2] By blocking the active site of both COX-1 and COX-2, this compound prevents the synthesis of prostaglandins, thereby exerting its potent analgesic and anti-inflammatory effects.[3] Nuclear magnetic resonance (NMR) studies suggest that ketorolac binds to the COX-2 active site in a manner similar to other NSAIDs like diclofenac.[5][6]

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound and its racemic mixture against COX-1 and COX-2 has been determined in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Enzyme | IC50 (µM) | Source |

| (+)-S-Ketorolac | Rat COX-1 | 0.10 | [7] |

| (R)-Ketorolac | Rat COX-1 | > 100 | [7] |

| Ketorolac (Racemic) | Human COX-1 | 1.23 | [7] |

| Ketorolac (Racemic) | Human COX-2 | 3.50 | [7] |

| Ketorolac (Racemic) | COX-1 | 0.02 | [8][9] |

| Ketorolac (Racemic) | COX-2 | 0.12 | [8][9] |

| Ketorolac (Racemic) | COX-1 | 0.02 (20 nM) | [10][11] |

| Ketorolac (Racemic) | COX-2 | 0.02 (20 nM) | [10][11] |

Note: IC50 values can vary depending on the experimental conditions, enzyme source (species and recombinant vs. native), and assay methodology.

Detailed Experimental Protocols

The determination of COX inhibitory activity of compounds like this compound is typically performed using in vitro enzyme assays. Below is a detailed methodology synthesized from common experimental protocols.

In Vitro COX Inhibition Assay (Colorimetric or Fluorometric)

This protocol outlines the general steps for determining the IC50 of a test compound against purified COX-1 and COX-2 enzymes.

4.1.1. Materials and Reagents:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection probe (for fluorometric or colorimetric readout)

-

Microplate reader (spectrophotometer or fluorometer)

-

96-well plates

4.1.2. Assay Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep the enzymes on ice.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, heme cofactor, and the detection probe.

-

Inhibitor Addition: Add serial dilutions of the test compound (this compound) to the wells. For control wells, add the solvent (e.g., DMSO) without the inhibitor.

-

Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to each well to initiate a pre-incubation period with the inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously.

-

Signal Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The kinetic reading is typically taken over a period of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.

Caption: Experimental Workflow for a Cyclooxygenase (COX) Inhibition Assay.

Caption: Comparative Cyclooxygenase Inhibition by Ketorolac Enantiomers.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its primary mechanism of action, the blockade of prostaglandin synthesis, is well-established and forms the basis of its powerful analgesic and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. Future research may focus on developing more selective COX-2 inhibitors based on the ketorolac scaffold to minimize the side effects associated with COX-1 inhibition while retaining potent analgesic efficacy.

References

- 1. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PathWhiz [smpdb.ca]

- 4. Facebook [cancer.gov]

- 5. Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. selleck.co.jp [selleck.co.jp]

A Technical Guide to the Discovery and Development of Ketorolac

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) distinguished by its significant analgesic properties, positioning it as a critical non-opioid option for the management of moderate to severe pain. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ketorolac. It details the pharmacological rationale, chemical synthesis, including the preparation of its tromethamine salt to improve solubility, and the resolution of its enantiomers. The document summarizes its pharmacokinetic and pharmacodynamic profiles, presents key clinical efficacy and safety data in structured tables, and outlines detailed experimental protocols. Through Graphviz visualizations, critical pathways and workflows are illustrated to provide a clear and in-depth understanding for professionals in drug development and research.

Introduction and Rationale

Ketorolac, sold under brand names including Toradol, is a first-generation non-steroidal anti-inflammatory drug (NSAID) developed for its potent analgesic efficacy, which is comparable to that of some opioids.[1][2] It was patented in 1976 and received approval for medical use in 1989.[3] The primary indication for Ketorolac is the short-term management of moderate to severe acute pain that requires analgesia at the opioid level.[4]

Ketorolac is a member of the heterocyclic acetic acid class of drugs and is administered as a racemic mixture of its S-(-)- and R-(+)-enantiomers.[2][5] The majority of its analgesic and anti-inflammatory activity resides in the S-(-)-enantiomer.[2][6] The R-(+)-enantiomer, while less active in inhibiting prostaglandin synthesis, may also contribute to the overall analgesic effect through other mechanisms.[2] The development of Ketorolac as a racemate was standard practice at the time of its discovery, though the modern trend in drug development often favors single-enantiomer drugs to reduce metabolic burden and potential side effects from the less active isomer, a concept known as "chiral switching." A notable example of this is Dexketoprofen, the active S-(+)-enantiomer of Ketoprofen, which was developed to offer similar efficacy to the racemate at a lower dose.[7][8]

To enhance its solubility and allow for parenteral administration, Ketorolac is formulated as a tromethamine salt.[9] This guide will delve into the technical aspects of Ketorolac's journey from discovery to clinical application.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for Ketorolac is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[10]

-

COX-1 is a constitutively expressed enzyme found in most tissues, including the gastrointestinal tract, kidneys, and platelets. It is responsible for producing prostaglandins that maintain the protective lining of the stomach.[11][12] Inhibition of COX-1 is associated with the gastrointestinal side effects common to non-selective NSAIDs.[10]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[11][12] Its inhibition is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs.[2]

By blocking both COX isoforms, Ketorolac effectively reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[6]

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Ketorolac.

Chemical Synthesis and Manufacturing

The synthesis of Ketorolac and its tromethamine salt has been described in various patents and publications. The process generally involves the creation of the pyrrolizine core structure followed by functional group manipulations.

General Synthesis of Racemic Ketorolac

A common synthetic route starts from 2-benzoylpyrrole and involves multiple steps to construct the final fused-ring system.

Experimental Protocol: One-Pot Synthesis of Ketorolac Tromethamine

This protocol is adapted from patent literature describing a "one-pot" method to improve efficiency.[13]

-

Cyclization: 5-benzoyl pyrrole-2-methane tricarboxylic acid triethyl is reacted with 1,2-dichloroethane to form 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-diethyl dicarboxylate via a ring-closure reaction. The mixture is heated and stirred at reflux.

-

Hydrolysis and Decarboxylation: After cooling and filtration, the intermediate from Step 1 is directly used without further purification. It undergoes hydrolysis and decarboxylation upon heating with a strong acid (e.g., concentrated hydrochloric acid) to yield the free acid form of Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid).

-

Salt Formation: Without isolating the free acid, tromethamine (2-amino-2-(hydroxymethyl)propane-1,3-diol) and a suitable solvent (e.g., ethanol) are added directly to the reaction mixture.

-

Crystallization and Isolation: The mixture is heated to reflux to ensure complete salt formation and then cooled to induce crystallization. The resulting Ketorolac tromethamine salt is collected by filtration and dried.

This one-pot approach reduces material loss, minimizes the use of purification steps, and improves overall yield, making it suitable for industrial production.[13]

Caption: One-Pot Synthesis Workflow for Ketorolac Tromethamine.

Preparation of Ketorolac Tromethamine Salt

The tromethamine salt is preferred due to its enhanced aqueous solubility, which is crucial for parenteral formulations.

Experimental Protocol: Salt Formation from Purified Ketorolac Acid

This protocol is based on a method using a three-part solvent system.[14]

-

Dissolution: Dissolve Ketorolac free acid in a suitable solvent such as isopropanol (e.g., 20g of acid in ~156g of isopropanol).

-

Tromethamine Solution: In a separate container, dissolve tromethamine in water (e.g., 12g of tromethamine in 25g of water).

-

Mixing and Filtration: Add the aqueous tromethamine solution to the Ketorolac acid solution. Heat the mixture (e.g., to 40°C) until a clear solution is obtained. Filter the solution through a sub-micron filter (e.g., 0.2 micron) to remove any particulates.

-

Crystallization: Add a non-polar organic solvent, such as ethyl acetate (~356g), to the clear filtrate.

-

Distillation and Isolation: Distill the ternary solution (isopropanol/water/ethyl acetate) under atmospheric or vacuum conditions until the volume is reduced by approximately half. Cool the resulting concentrate (e.g., to 10°C) to induce crystallization.

-

Drying: Collect the solid Ketorolac tromethamine by filtration and dry under vacuum.

Pharmacological and Pharmacokinetic Profile

Ketorolac exhibits rapid absorption and a relatively short half-life, making it suitable for managing acute pain.

Pharmacokinetics

The pharmacokinetic parameters of Ketorolac are well-characterized. The tromethamine salt form facilitates rapid absorption after oral or intramuscular administration.

Table 1: Summary of Pharmacokinetic Parameters of Ketorolac

| Parameter | Oral Administration | IV/IM Administration | Ophthalmic Administration |

| Bioavailability | Well-absorbed | 100% | Low systemic absorption |

| Time to Peak (Tmax) | 1-2 hours[15] | 30-60 minutes[16] | N/A |

| Protein Binding | >99% (highly bound to albumin)[1] | >99%[1] | N/A |

| Volume of Distribution | ~0.11 - 0.25 L/kg | ~13 Liters[1] | N/A |

| Metabolism | Hepatic (hydroxylation and conjugation)[1] | Hepatic[1] | Minimal |

| Elimination Half-life | 3.5 - 9.2 hours (young adults)[15] | 5 - 6 hours[1] | N/A |

| Excretion | Primarily renal (~92% in urine)[15] | Primarily renal[1] | N/A |

Note: Values can vary based on patient age, renal function, and specific formulation.

Pharmacodynamics

The primary pharmacodynamic effect of Ketorolac is analgesia, which begins within 30 to 60 minutes after IV or IM administration, with peak effects occurring at 1 to 3 hours.[16] The duration of the analgesic effect is typically 4 to 8 hours.[3][16] Its anti-inflammatory effects are moderate.[15] Unlike opioids, Ketorolac does not cause respiratory depression, sedation, or physical dependence, making it a valuable alternative or adjunct in pain management.[17]

Clinical Development and Efficacy

Ketorolac has been extensively studied in various clinical trials for the management of acute pain, particularly in postoperative settings.

Logical Flow of Drug Development

The development of Ketorolac followed a standard pharmaceutical pipeline, from initial discovery and preclinical testing to multi-phase clinical trials and post-market surveillance.

Caption: Generalized Drug Development Lifecycle for Ketorolac.

Clinical Efficacy Data

Clinical trials have consistently demonstrated the efficacy of Ketorolac in managing moderate to severe pain. It has been shown to be superior to placebo and non-inferior or superior to other NSAIDs like naproxen.[18] A key clinical application is its use as an opioid-sparing agent, where its co-administration significantly reduces the total opioid dosage required for adequate pain control.[1]

Table 2: Summary of Selected Clinical Trial Data for Ketorolac

| Trial Focus | Comparator(s) | Key Efficacy Outcome(s) | Result(s) |

| Acute Low Back Pain [18] | Naproxen | Pain reduction (VAS score) over 5 days. | Ketorolac was not inferior to naproxen. A higher percentage of patients in the Ketorolac group reported pain relief 60 minutes after the first dose (24.2% vs. 6.5%).[18] |

| Postoperative Pain [19] | Placebo, Morphine | Pain relief, opioid consumption. | Ketorolac (10-30 mg) demonstrated analgesic efficacy comparable to standard doses of morphine. It significantly reduced the need for rescue opioid medication.[1][19] |

| Cancer Pain [19] | Diclofenac | Pain relief in patients with cancer-related pain. | A single dose of Ketorolac (10 mg) was found to be similar in analgesic efficacy to diclofenac.[19] |

Safety and Tolerability

While effective, the use of Ketorolac is limited by its potential for serious adverse effects, primarily related to its potent inhibition of COX-1.

Table 3: Common and Serious Adverse Effects of Ketorolac

| System Organ Class | Common Adverse Effects (>1%) | Serious Adverse Effects (<1%) |

| Gastrointestinal | Nausea, dyspepsia, abdominal pain, diarrhea, constipation.[6] | GI bleeding, peptic ulceration, perforation (can be fatal).[4] |

| Renal | Edema, fluid retention. | Acute renal failure, especially in at-risk patients (e.g., hypovolemia).[3] |

| Cardiovascular | Hypertension.[6] | Increased risk of myocardial infarction and stroke (class effect for NSAIDs).[3] |

| Hematologic | Inhibition of platelet aggregation, increased bleeding time.[4] | Hemorrhage (contraindicated in patients with active bleeding).[4] |

| Central Nervous System | Headache, dizziness, somnolence.[6] | Cerebrovascular bleeding.[4] |

Due to these risks, the total duration of Ketorolac therapy (combined parenteral and oral) is restricted to a maximum of five days in adults.[4] Its use is contraindicated in patients with active peptic ulcer disease, recent GI bleeding, advanced renal impairment, and before major surgery.[4][6]

Conclusion

Ketorolac represents a significant development in the field of analgesia, offering potent, non-narcotic pain relief for acute conditions. Its discovery was driven by the need for an injectable NSAID that could serve as an alternative to opioids, thereby avoiding their associated risks of respiratory depression and dependence. The formulation of Ketorolac as a tromethamine salt was a key step in enabling its parenteral use. While its powerful mechanism of non-selective COX inhibition provides excellent efficacy, it also carries significant risks, particularly for the gastrointestinal and renal systems, which necessitates its restricted short-term use. For researchers and drug developers, the story of Ketorolac underscores the enduring challenge of balancing efficacy and safety in the development of anti-inflammatory and analgesic agents.

References

- 1. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ketorolac - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. ketorolac | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. clinicalpub.com [clinicalpub.com]

- 8. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 11. verywellhealth.com [verywellhealth.com]

- 12. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN100484938C - Method for preparing ketorolac tromethamine - Google Patents [patents.google.com]

- 14. US6191285B1 - Process for the preparation of ketorolac tromethamine - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. Double-blind, randomized, double-dummy clinical trial comparing the efficacy of ketorolac trometamol and naproxen for acute low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Analgesic Efficacy of IV and IM Ketorolac: A Systematic Review | NCCCP [ncccp.net]

Physicochemical Properties of (+)-Ketorolac Tromethamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the dextrorotatory enantiomer of Ketorolac tromethamine, (+)-Ketorolac tromethamine. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Structure

This compound is the R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac. It is administered as a tromethamine salt to enhance its aqueous solubility. While the analgesic and anti-inflammatory activity of Ketorolac is primarily attributed to the (S)-(-)-enantiomer through the inhibition of cyclooxygenase (COX) enzymes, the (R)-(+)-enantiomer also exhibits some biological activity and its physicochemical characteristics are crucial for understanding the overall behavior of the racemic mixture.

Chemical Name: (R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)

Molecular Formula: C₁₅H₁₃NO₃ · C₄H₁₁NO₃

Molecular Weight: 376.41 g/mol [1]

Tabulated Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its tromethamine salt, with comparative data for the racemic mixture where available.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Physical State | Crystalline solid | [2] |

| Color | White to off-white | [2] |

| pKa (of Ketorolac) | 3.5 | [1] |

| UV-Vis λmax (in Methanol) | 245 nm, 312 nm |

Table 2: Melting Point

| Compound | Melting Point (°C) | Reference |

| This compound | 174 | |

| Racemic Ketorolac | 160-161 | |

| Racemic Ketorolac Tromethamine | 162-165 | [3] |

Table 3: Solubility of Racemic Ketorolac Tromethamine

| Solvent | Solubility | Reference |

| Water | Freely soluble | |

| Methanol | Freely soluble | |

| Ethanol | Slightly soluble | |

| Acetone | Practically insoluble | |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [2] |

| Dimethylformamide (DMF) | ~50 mg/mL | [2] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~26 mg/mL | [2] |

Table 4: Optical Properties of Ketorolac Enantiomers

| Enantiomer | Specific Rotation [α]D (c=1 in Methanol) | Reference |

| This compound | +173° | |

| (-)-Ketorolac | -176° |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (+) and (-) enantiomers of Ketorolac.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., α1-acid glycoprotein (AGP) column).

Reagents:

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Sodium phosphate monobasic

-

Phosphoric acid

-

Ketorolac tromethamine reference standard (racemic)

-

This compound and (-)-Ketorolac reference standards

Procedure:

-

Mobile Phase Preparation: Prepare a 0.1 M sodium phosphate buffer. Adjust the pH to 4.5 with phosphoric acid. The mobile phase consists of this buffer and isopropanol in a 98:2 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[4]

-

Standard Solution Preparation: Prepare a stock solution of racemic Ketorolac tromethamine in methanol. From this stock, prepare a series of working standard solutions at different concentrations. Prepare individual standard solutions of this compound and (-)-Ketorolac to determine their respective retention times.

-

Chromatographic Conditions:

-

Column: Chiral AGP column

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 322 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The R-(+)-enantiomer typically elutes before the S-(-)-enantiomer under these conditions.[5]

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Determine the concentration of each enantiomer in the sample solutions from the calibration curve.

Determination of UV-Vis Absorption Maxima

Objective: To determine the wavelengths of maximum absorbance (λmax) of Ketorolac tromethamine.

Instrumentation:

-

UV-Vis Spectrophotometer

Reagents:

-

Methanol (spectroscopic grade)

-

Ketorolac tromethamine reference standard

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of Ketorolac tromethamine and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Blank Preparation: Use methanol as the blank.

-

Spectral Scan:

-

Fill a quartz cuvette with the blank solution and zero the spectrophotometer.

-

Rinse the cuvette with the standard solution and then fill it.

-

Scan the sample from 200 to 400 nm.

-

-

Determination of λmax: Identify the wavelengths at which the absorbance is maximal. For Ketorolac tromethamine in methanol, two absorption maxima are typically observed.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Ketorolac tromethamine in a specific solvent.

Instrumentation:

-

Shaking incubator or wrist-action shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Reagents:

-

Ketorolac tromethamine

-

Solvent of interest (e.g., water, PBS pH 7.4)

Procedure:

-

Sample Preparation: Add an excess amount of Ketorolac tromethamine to a known volume of the solvent in a sealed container. The excess solid should be visible.

-

Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of Ketorolac tromethamine in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of Ketorolac.

Instrumentation:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer

Reagents:

-

Ketorolac

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of Ketorolac and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of this compound tromethamine.

Chiral HPLC Separation Workflow

Caption: Step-by-step workflow for the chiral separation of Ketorolac enantiomers by HPLC.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Development and Validation of Ketorolac Tromethamine in Bulk and Pharmaceutical [ijaresm.com]

- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Enantioselective Pharmacology of Ketorolac Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1][2] It is administered as a racemic mixture of two enantiomers, (S)-ketorolac and (R)-ketorolac.[1] These isomers, while chemically similar, exhibit significant differences in their pharmacological profiles, a phenomenon known as enantioselective pharmacology. This technical guide provides an in-depth analysis of the distinct pharmacokinetic and pharmacodynamic properties of (S)- and (R)-ketorolac, offering valuable insights for researchers and professionals in drug development.

The primary mechanism of action for ketorolac, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4] The analgesic and anti-inflammatory effects of ketorolac are predominantly attributed to the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2.[5][6] In contrast, the (R)-enantiomer is significantly less active as a COX inhibitor.[5] However, emerging research suggests that (R)-ketorolac may possess analgesic properties independent of COX inhibition, potentially offering a safer therapeutic profile with reduced ulcerogenic potential.[5][7]

This guide will delve into the quantitative differences in the activity of these isomers, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows to facilitate a comprehensive understanding of the enantioselective pharmacology of ketorolac.

Data Presentation

Pharmacokinetic Parameters of Ketorolac Isomers

The disposition of ketorolac in the body is highly stereoselective, with the (S)-enantiomer generally exhibiting faster clearance and a shorter half-life compared to the (R)-enantiomer.[1][8] This results in different plasma concentration profiles for each isomer after administration of the racemic mixture.

| Parameter | (S)-Ketorolac | (R)-Ketorolac | Reference |

| Clearance | ~2-4 times faster than (R)-isomer | Slower clearance | [1][8] |

| Terminal Half-life | Shorter | Longer | [8] |

| Volume of Distribution | Greater | Smaller | [8] |

| AUC (Area Under the Curve) | Lower | Higher | [8] |

Table 1: Comparative Pharmacokinetic Parameters of (S)- and (R)-Ketorolac.

Cyclooxygenase (COX) Inhibition by Ketorolac Isomers

The anti-inflammatory and analgesic effects of ketorolac are primarily mediated by the inhibition of COX enzymes. The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, whereas the (R)-enantiomer is significantly less active.

| Enzyme | (S)-Ketorolac IC₅₀ (µM) | (R)-Ketorolac IC₅₀ (µM) | Racemic Ketorolac IC₅₀ (µM) | Reference |

| Human COX-1 | - | - | 1.23 | [6] |

| Human COX-2 | - | - | 3.50 | [6] |

| Rat COX-1 | 0.10 | >100 | 0.27 | [6] |

| Rat COX-2 | - | - | 2.06 | [6] |

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Ketorolac Isomers.

Analgesic Potency of Ketorolac Isomers

The differential COX inhibition by the ketorolac enantiomers translates to significant differences in their analgesic potency in various animal models.

| Animal Model | (S)-Ketorolac Potency | (R)-Ketorolac Potency | Reference |

| Murine Phenylquinone Writhing | ~10-fold more potent than (R)-isomer | Less potent | [5] |

| Rat Gait Test (Brewer's Yeast) | ~30-fold more potent than (R)-isomer | Less potent | [5] |

| Rat Acetic Acid-Induced Writhing | Possesses the biological activity of the racemate | - | [7] |

| Rat Carrageenan-Induced Paw Hyperalgesia | Possesses the biological activity of the racemate | - | [7] |

Table 3: Comparative Analgesic Potency of (S)- and (R)-Ketorolac in Animal Models.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

This assay determines the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human or other species-specific COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at various concentrations.

-

Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.

Murine Phenylquinone Writhing Model for Analgesia

This is a widely used visceral pain model to assess the efficacy of analgesic drugs.

Methodology:

-

Animal Preparation: Male or female mice are used and acclimatized to the experimental conditions.

-

Drug Administration: The test compound (e.g., (S)-ketorolac, (R)-ketorolac, or vehicle control) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Induction of Writhing: After a predetermined pretreatment time, a solution of phenyl-p-benzoquinone (phenylquinone) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation and Counting: The number of writhes is counted for a specific period (e.g., 5-10 minutes) following the phenylquinone injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the vehicle control group. The dose that produces 50% inhibition (ID₅₀) is then determined.[9]

Rat Gait Test for Analgesia in Inflammatory Pain

This model assesses pain-related changes in the walking pattern of rats with localized inflammation.

Methodology:

-

Induction of Inflammation: Inflammation is induced in one hind paw of the rat by injecting an inflammatory agent, such as brewer's yeast or carrageenan.

-

Drug Administration: The test compound or vehicle is administered to the animals.

-

Gait Analysis: At various time points after drug administration, the rats are allowed to walk on a specialized gait analysis system (e.g., a pressure-sensitive walkway).

-

Parameter Measurement: Various gait parameters are measured, including stance time, swing time, and paw pressure of both the inflamed and contralateral paws.

-

Data Analysis: Changes in gait parameters indicative of pain reduction (e.g., increased weight-bearing on the inflamed paw) are quantified and compared between the drug-treated and control groups.[10][11]

Assessment of Ulcerogenic Potential

This protocol evaluates the potential of NSAIDs to cause gastric mucosal damage.

Methodology:

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Drug Administration: The test compound is administered orally.

-

Observation Period: The animals are observed for a specific period (e.g., 4-6 hours).

-

Stomach Excision and Examination: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or other mucosal lesions.

-

Ulcer Index Scoring: The severity of gastric damage is scored based on the number and size of the lesions to calculate an ulcer index.

-

Data Analysis: The ulcer indices of the drug-treated groups are compared to that of the control group.

Mandatory Visualization

Caption: Mechanism of action of ketorolac isomers on the arachidonic acid cascade.

Caption: Experimental workflow for an in vivo analgesic potency assay.

References

- 1. Ketorolac: Package Insert / Prescribing Information [drugs.com]

- 2. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Facebook [cancer.gov]

- 5. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Characterization of the analgesic and anti-inflammatory activities of ketorolac and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gait Assessment of Pain and Analgesics: Comparison of the DigiGait™ and CatWalk™ Gait Imaging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereospecific Actions of Ketorolac Enantiomers in vivo

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. While the analgesic and anti-inflammatory effects are well-documented, a deeper investigation reveals a fascinating stereospecificity in its in vivo actions. The pharmacological activity traditionally associated with ketorolac, namely cyclooxygenase (COX) inhibition, is almost exclusively attributed to the (S)-enantiomer.[1][2] Conversely, the (R)-enantiomer is largely inactive against COX enzymes but possesses a novel, independent mechanism of action through the inhibition of Rho-family GTPases, Rac1 and Cdc42.[3][4][5] This guide provides a comprehensive overview of the distinct pharmacodynamic and pharmacokinetic profiles of each enantiomer, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways.

Stereospecific Pharmacodynamics

The two enantiomers of ketorolac function as distinct pharmacological entities, targeting different signaling pathways.

(S)-Ketorolac: The Potent COX Inhibitor

The primary mechanism of action for the analgesic and anti-inflammatory effects of ketorolac resides with the (S)-enantiomer.[2]

-

Mechanism: (S)-Ketorolac is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The ulcerogenic activity, a common side effect of NSAIDs, is also primarily associated with the (S)-enantiomer's inhibition of COX-1.[2]

-

Potency: In vitro and in vivo studies have consistently demonstrated that (S)-ketorolac is significantly more potent than its (R)-counterpart in inhibiting COX enzymes. The (R)-enantiomer is often reported to be over 100-fold less active against both COX subtypes.[1] In animal models of pain, such as the murine phenylquinone writhing model and the rat gait test, the (S)-enantiomer is approximately 10 to 30 times more potent than the (R)-enantiomer.[1]

(R)-Ketorolac: A Novel Rac1/Cdc42 Inhibitor

Recent research has uncovered a distinct and clinically relevant activity for the (R)-enantiomer that is independent of COX inhibition.

-

Mechanism: (R)-Ketorolac has been identified as an inhibitor of the Rho-family GTPases, Rac1 (Ras-related C3 botulinum toxin substrate 1) and Cdc42 (cell division control protein 42).[3][4][5] These proteins are crucial modulators of the actin cytoskeleton and are involved in cancer-relevant cellular functions such as adhesion, migration, and invasion.[3][6] The (S)-enantiomer shows negligible activity against these GTPase targets.[3]

-

Therapeutic Potential: This novel activity has positioned (R)-ketorolac as a potential therapeutic agent for ovarian cancer.[3][5] In vivo studies using mouse xenograft models have shown that treatment with (R)-ketorolac can decrease tumor cell engraftment and reduce overall tumor burden.[3][5] This effect is achieved by inhibiting the activity of Rac1 and Cdc42 within the tumor, without affecting the protein expression levels of these targets.[3]

Comparative Pharmacokinetics in vivo

The disposition of ketorolac in humans is subject to significant enantioselectivity, with the two isomers exhibiting different pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for (R)- and (S)-ketorolac following administration of the racemic mixture in human subjects.

Table 1: Pharmacokinetic Parameters in Healthy Adult Volunteers (Data from a study involving intramuscular administration of 30 mg racemic ketorolac tromethamine)

| Parameter | (S)-Ketorolac | (R)-Ketorolac | P-value | Reference |

| Clearance (ml h⁻¹ kg⁻¹) | 45.9 ± 10.1 | 19.0 ± 5.0 | 0.0032 | [7] |

| Half-life (h) | 2.35 ± 0.23 | 3.62 ± 0.79 | 0.026 | [7] |

| Volume of Distribution (Vd) (l kg⁻¹) | 0.135 ± 0.022 | 0.075 ± 0.014 | 0.0013 | [7] |

| AUC Ratio ((S)/(R)) | 0.442 ± 0.043 | - | 0.0001 | [7] |

Table 2: Pharmacokinetic Parameters in Children (3-18 years) (Data from a study involving intravenous administration of 0.6 mg/kg racemic ketorolac)

| Parameter | (S)-Ketorolac | (R)-Ketorolac | P-value | Reference |

| Clearance | ~4x higher than (R) | - | < 0.001 | [8][9] |

| Half-life | ~40% of (R) | - | < 0.001 | [8][9] |

| Volume of Distribution (Vd) | Greater than (R) | - | < 0.007 | [8] |

| AUC Ratio ((S)/(R)) | 0.25 ± 0.15 | - | - | [8] |

Key Pharmacokinetic Differences

-

Clearance and Half-Life: The (S)-enantiomer is cleared from the body significantly faster than the (R)-enantiomer, resulting in a much shorter half-life.[2][7][8][9] This rapid clearance means that plasma concentrations of the pharmacologically active (S)-form decline more quickly than those of the less active (R)-form.

-

Metabolism: The difference in clearance is partly explained by stereoselective metabolism. Studies in children have shown that the urinary recovery of (S)-ketorolac glucuronide is 2.3 times greater than that of the (R)-enantiomer, indicating preferential glucuronidation of the (S)-form.[8][9]

-

Chiral Inversion: Unlike some other NSAIDs, ketorolac undergoes minimal chiral inversion in vivo in humans. There is essentially no conversion of the (R)- to the (S)-enantiomer.[2][8] A small amount of inversion from (S)- to (R)-ketorolac (around 6.5%) has been observed, but this is not considered a major metabolic pathway.[2][8]

Experimental Protocols

in vivo Analgesia Assessment (Rat Gait Test)

This protocol is adapted from methods used to evaluate the analgesic properties of ketorolac enantiomers.[1]

-

Animal Model: Adult Sprague-Dawley rats.

-

Induction of Inflammation: Inject a suspension of brewer's yeast into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Drug Administration: Administer (S)-ketorolac, (R)-ketorolac, or vehicle control via an appropriate route (e.g., intraperitoneal or oral) at various doses.

-

Gait Analysis: At specified time points post-dosing, assess the animal's gait. This can be done by observing the animal walking across a surface and scoring changes in paw pressure or weight-bearing on the inflamed limb. A return to normal weight-bearing indicates an analgesic effect.

-

Data Analysis: Determine the dose-response relationship for each enantiomer and calculate the relative potency.

in vivo Pharmacokinetic Study

This protocol outlines the general steps for determining the pharmacokinetic profiles of the ketorolac enantiomers.[7][9]

-

Subjects: Healthy human volunteers or an appropriate animal model.

-

Drug Administration: Administer a single dose of racemic ketorolac intravenously or intramuscularly.[7][9]

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12 hours) into heparinized tubes.[9]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Chiral HPLC Analysis:

-

Develop and validate a stereospecific high-performance liquid chromatography (HPLC) method using a chiral stationary phase column.

-

Extract ketorolac enantiomers from the plasma samples.

-

Quantify the concentration of (S)- and (R)-ketorolac in each sample against a standard curve.

-

-

Pharmacokinetic Modeling: Use non-compartmental or compartmental analysis to calculate key parameters such as clearance, half-life, volume of distribution, and area under the curve (AUC) for each enantiomer.

in vivo Ovarian Cancer Xenograft Model

This protocol is based on studies evaluating the anti-tumor effects of (R)-ketorolac.[3]

-

Animal Model: Immunocompromised mice (e.g., athymic nude female mice).

-

Cell Line: Use a human ovarian cancer cell line (e.g., SKOV3ip) modified to express a reporter like luciferase or GFP for non-invasive tumor monitoring.

-

Tumor Implantation: Inject the tumor cells intraperitoneally (i.p.) to establish a xenograft model that mimics peritoneal disease dissemination.

-

Treatment: Begin treatment with (R)-ketorolac (e.g., 1 mg/kg twice daily) or a placebo control. The drug can be administered in medicated food pellets or via i.p. injection.

-

Tumor Burden Assessment: Monitor tumor growth over a set period (e.g., 2-3 weeks) using bioluminescence imaging or by sacrificing cohorts of animals and visually counting fluorescent tumor nodules in the peritoneal cavity.

-

Target Analysis: At the end of the study, harvest tumor lysates to measure the activity of Rac1 and Cdc42 via downstream assays (e.g., Western blot for phosphorylated PAK1/2).

Conclusion and Future Directions

The stereospecific actions of ketorolac enantiomers in vivo present a compelling case for re-evaluating racemic drugs. The (S)-enantiomer is the source of the drug's potent analgesic and anti-inflammatory effects through COX inhibition, while the (R)-enantiomer possesses a distinct anti-cancer activity via inhibition of Rac1 and Cdc42 GTPases. The significant differences in their pharmacokinetic profiles, particularly the rapid clearance of the active (S)-isomer, have important clinical implications for dosing and duration of effect.

This dual-activity profile opens up new therapeutic avenues. The development of enantiopure (R)-ketorolac could provide a novel, targeted therapy for ovarian cancer with a potentially reduced side-effect profile, as it lacks the COX-inhibitory activity associated with gastrointestinal toxicity.[1] Further research should focus on optimizing the therapeutic potential of each enantiomer for specific clinical indications, moving beyond the one-size-fits-all approach of the racemic mixture.

References

- 1. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral kinetics and dynamics of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Actions of Ketorolac in Metastatic Ovarian Cancer. [vivo.health.unm.edu]

- 5. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo. [vivo.health.unm.edu]

- 6. Dual Actions of Ketorolac in Metastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of ketorolac enantiomers following intramuscular administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Enantiomer-selective pharmacokinetics and metabolism of ketorolac in children - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of Ketorolac Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of its (S)-(-)- and (R)-(+)-enantiomers. The pharmacological activity of ketorolac resides primarily in the (S)-enantiomer. Consequently, the enantioselective analysis of ketorolac is crucial for pharmacokinetic, metabolic, and quality control studies. This application note details a robust and reproducible HPLC method for the chiral separation of ketorolac enantiomers.

Principle

The separation of ketorolac enantiomers is achieved by utilizing a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers. This differential interaction leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation and quantification. An α1-acid glycoprotein (AGP) column is a commonly used CSP for this application.

Experimental Protocols

Method 1: Chiral Separation using an α1-Acid Glycoprotein (AGP) Column

This protocol outlines a direct method for the chiral separation of ketorolac enantiomers using a commercially available chiral AGP column.

1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral AGP column (e.g., CHIRALPAK® AGP)

-

Ketorolac racemic standard

-

Sodium phosphate monobasic

-

Isopropanol (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

2. Preparation of Mobile Phase and Standards

-

Mobile Phase Preparation: Prepare a 0.1 M sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. The mobile phase consists of a mixture of this buffer and isopropanol. A common ratio is 98:2 (v/v) of 0.1 M sodium phosphate buffer (pH 4.5) to isopropanol.[1][2][3] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Standard Solution Preparation: Prepare a primary stock solution of racemic ketorolac at a concentration of 100 µg/mL by dissolving the standard in methanol.[1][2] From this stock solution, prepare working standard solutions at various concentrations (e.g., ranging from 0.02 to 10 µg/mL) by diluting with the mobile phase.[1][2][3]

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of ketorolac enantiomers on an AGP column.

| Parameter | Condition |

| Column | Chiral AGP, 5 µm |

| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 322 nm[1][2][3] |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

4. Data Analysis

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The (R)-(+)-enantiomer typically elutes before the (S)-(-)-enantiomer under these conditions.[1][2] Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of greater than 1.5 is generally considered baseline separation.

Data Presentation

Table 1: Chromatographic Performance Data for Chiral Separation of Ketorolac Enantiomers on an AGP Column [1][2]

| Parameter | R-(+)-Ketorolac | S-(-)-Ketorolac |

| Retention Time (min) | ~6.4 | ~8.4 |

| Resolution (Rs) | \multicolumn{2}{c | }{~2.2 - 2.3} |

| Linearity Range (µg/mL) | 0.02 - 10 | 0.02 - 10 |

| Limit of Detection (LOD) (ng/mL) | 5 | 5 |

| Limit of Quantification (LOQ) (ng/mL) | 15 | 15 |

Method 2: Chiral Separation using a Polysaccharide-Based Column

An alternative direct method involves the use of a polysaccharide-based chiral stationary phase.

1. Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralcel OJ-H, 5 µm |

| Mobile Phase | Methanol : Formic Acid (100:0.1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

Table 2: Chromatographic Performance Data for Chiral Separation of Ketorolac Enantiomers on a Chiralcel OJ-H Column [4]

| Parameter | Value |

| Selectivity (α) | 2.43 |

| Resolution (Rs) | 9.04 |

Experimental Workflow and Diagrams

The logical workflow for the chiral separation of ketorolac enantiomers is depicted in the following diagram.

Caption: Workflow for Chiral HPLC Separation of Ketorolac Enantiomers.

Conclusion

The described HPLC methods provide effective and reproducible means for the chiral separation of ketorolac enantiomers. The use of an α1-acid glycoprotein chiral stationary phase offers a reliable approach for routine analysis in research and quality control settings. The provided protocols and data serve as a comprehensive guide for scientists and professionals in the field of drug development and analysis.

References

Application Notes: (+)-Ketorolac for Cell Culture Studies

Introduction

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) typically administered as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] While the (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, responsible for the drug's analgesic and anti-inflammatory effects, the (+)-enantiomer, also known as (R)-Ketorolac, exhibits minimal COX inhibition.[3][4][5] Instead, (+)-Ketorolac has emerged as a valuable research tool due to its distinct anti-cancer properties, which are primarily mediated through the inhibition of the Rho-family small GTPases, Rac1 and Cdc42.[2][6][7][8] These GTPases are crucial regulators of cellular processes frequently dysregulated in cancer, including cell migration, invasion, and cytoskeletal dynamics.[7]

These application notes provide a comprehensive overview of the use of this compound in cell culture, focusing on its anti-cancer applications. Data on effective concentrations, protocols for key experiments, and diagrams of the underlying signaling pathways are provided to guide researchers in utilizing this compound for their studies.

Mechanism of Action

The primary anti-neoplastic mechanism of this compound is independent of COX inhibition. It selectively targets and inhibits Rac1 and Cdc42.[7][9] This inhibition disrupts downstream signaling cascades that control actin cytoskeleton rearrangement, cell adhesion, and motility, thereby reducing the invasive and migratory potential of cancer cells.[7][10]

Additionally, studies using racemic ketorolac have shown other anti-cancer effects that may be relevant. These include the disruption of proteasome function, which leads to the accumulation of cell cycle-linked proteins, mitochondrial membrane depolarization, cytochrome c release, and subsequent apoptosis.[11] In specific cancer types like renal cell carcinoma, ketorolac has been shown to upregulate the tumor suppressor Par-4, leading to the downregulation of pro-cancerous signaling pathways involving HIF-1α and β-catenin.[9]

Data Presentation

Table 1: Effective Concentrations of Ketorolac in Cell Culture

| Cell Line | Cancer Type | Compound | Assay | Concentration Range | Incubation Time | Observed Effect | Citation |

| A-498, 786-O, Caki-1 | Renal Cell Carcinoma | Racemic Ketorolac | Clonogenicity Assay | 1, 3, 7 mM | - | Dose-dependent reduction in colony formation. | [9] |

| A-498 | Renal Cell Carcinoma | Racemic Ketorolac | Cytotoxicity (Monolayer) | IC50: 2.8 - 9.02 mM | 72 h | Induced cytotoxicity. | [9] |

| A-498 | Renal Cell Carcinoma | Racemic Ketorolac | Wound Healing Assay | 1, 3, 7 mM | 24 h | Dose-dependent reduction in cell migration. | [9] |

| A-498 | Renal Cell Carcinoma | Racemic Ketorolac | Apoptosis (Flow Cytometry) | 5, 7 mM | 72 h | Dose-dependent induction of apoptosis. | [9] |

| HT-29 | Colon Cancer | Racemic Ketorolac | MTT Assay | 0.005 - 0.08 mM | 24 & 48 h | Reduced cell viability. Synergistic effect with 5-FU. | [12] |

| Human Fibroblasts | Normal Tissue | Racemic Ketorolac | Cytotoxicity | 0.9375 - 7.5 µg/mL | 2 - 9 days | Dose- and time-dependent decrease in cell count and viability. | [13] |

| Human Osteoblasts | Normal Tissue | Racemic Ketorolac | Cytotoxicity | 0.9375 - 7.5 µg/mL | 2 - 9 days | Dose- and time-dependent decrease in cell count and viability. | [13] |

Table 2: IC50 Values for this compound (R-Ketorolac)

| Target | Cancer Type Context | IC50 Value | Citation |

| Rac1 | Ovarian Cancer | 0.57 µM | [9] |

| Cdc42 | Ovarian Cancer | 1.07 µM | [9] |

Signaling Pathways and Experimental Workflows

References

- 1. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dual Actions of Ketorolac in Metastatic Ovarian Cancer. [vivo.health.unm.edu]

- 3. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the analgesic and anti-inflammatory activities of ketorolac and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Toradol & Surgery4CA — Keto4Cancer LowCarbMD [keto4cancer.com]

- 7. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The R-Enantiomer of Ketorolac Delays Mammary Tumor Development in Mouse Mammary Tumor Virus-Polyoma Middle T Antigen (MMTV-PyMT) Mice - PMC [pmc.ncbi.nlm.nih.gov]